molecular formula C12H11BrN4O B11531020 (3Z)-3-(bromoimino)-1,5,5-trimethyl-2-oxabicyclo[2.2.1]heptane-4,7,7-tricarbonitrile

(3Z)-3-(bromoimino)-1,5,5-trimethyl-2-oxabicyclo[2.2.1]heptane-4,7,7-tricarbonitrile

Cat. No.: B11531020
M. Wt: 307.15 g/mol
InChI Key: JFULWUISSJWHMS-IUXPMGMMSA-N
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Description

(3Z)-3-(bromoimino)-1,5,5-trimethyl-2-oxabicyclo[221]heptane-4,7,7-tricarbonitrile is a complex organic compound characterized by its unique bicyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(bromoimino)-1,5,5-trimethyl-2-oxabicyclo[2.2.1]heptane-4,7,7-tricarbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the bromoimino group, and the addition of the tricarbonitrile moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(bromoimino)-1,5,5-trimethyl-2-oxabicyclo[2.2.1]heptane-4,7,7-tricarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the bromoimino group.

    Substitution: The bromoimino group can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups.

Scientific Research Applications

(3Z)-3-(bromoimino)-1,5,5-trimethyl-2-oxabicyclo[2.2.1]heptane-4,7,7-tricarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3Z)-3-(bromoimino)-1,5,5-trimethyl-2-oxabicyclo[2.2.1]heptane-4,7,7-tricarbonitrile involves its interaction with specific molecular targets. The bromoimino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The compound’s bicyclic core provides stability and rigidity, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    Acetylacetone: Another versatile compound used in various chemical reactions.

    Diketene: A reactive intermediate used in the synthesis of acetoacetic acid derivatives.

Uniqueness

(3Z)-3-(bromoimino)-1,5,5-trimethyl-2-oxabicyclo[2.2.1]heptane-4,7,7-tricarbonitrile stands out due to its unique combination of functional groups and bicyclic structure, which confer distinct reactivity and stability. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C12H11BrN4O

Molecular Weight

307.15 g/mol

IUPAC Name

(3Z)-3-bromoimino-1,5,5-trimethyl-2-oxabicyclo[2.2.1]heptane-4,7,7-tricarbonitrile

InChI

InChI=1S/C12H11BrN4O/c1-9(2)4-10(3)11(5-14,6-15)12(9,7-16)8(17-13)18-10/h4H2,1-3H3/b17-8-

InChI Key

JFULWUISSJWHMS-IUXPMGMMSA-N

Isomeric SMILES

CC1(CC2(C(C1(/C(=N/Br)/O2)C#N)(C#N)C#N)C)C

Canonical SMILES

CC1(CC2(C(C1(C(=NBr)O2)C#N)(C#N)C#N)C)C

Origin of Product

United States

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